molecular formula C11H6FNO4 B12606054 6-Fluoroquinoline-2,3-dicarboxylic acid CAS No. 892874-70-3

6-Fluoroquinoline-2,3-dicarboxylic acid

Katalognummer: B12606054
CAS-Nummer: 892874-70-3
Molekulargewicht: 235.17 g/mol
InChI-Schlüssel: QAZCTGRYQFUEHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoroquinoline-2,3-dicarboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 6th position and two carboxylic acid groups at the 2nd and 3rd positions on the quinoline ring. It has a molecular formula of C11H6FNO4 and a molecular weight of 235.17 g/mol . The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with Meldrum’s acid, followed by cyclization and subsequent oxidation . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoroquinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

6-Fluoroquinoline-2,3-dicarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Fluoroquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death. The compound’s unique structure allows it to effectively penetrate cell membranes and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Fluoroquinoline-2,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two carboxylic acid groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

892874-70-3

Molekularformel

C11H6FNO4

Molekulargewicht

235.17 g/mol

IUPAC-Name

6-fluoroquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C11H6FNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)

InChI-Schlüssel

QAZCTGRYQFUEHS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.